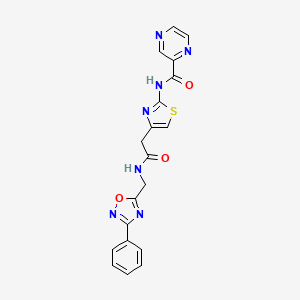

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7O3S/c27-15(22-10-16-24-17(26-29-16)12-4-2-1-3-5-12)8-13-11-30-19(23-13)25-18(28)14-9-20-6-7-21-14/h1-7,9,11H,8,10H2,(H,22,27)(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGPGIKYASVTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide, with the CAS number 1207049-05-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, including data tables and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H19N5O3S |

| Molecular Weight | 433.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Research on derivatives of 1,2,4-oxadiazole has shown promising anticancer properties. A study indicated that compounds containing the 1,2,4-oxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cell Line : The compound demonstrated an IC50 value comparable to established drugs like doxorubicin and tamoxifen, indicating its potential as an anticancer agent. Specific derivatives showed IC50 values ranging from 0.12 to 15.63 µM against MCF-7 cells, with mechanisms involving apoptosis through p53 activation and caspase pathways .

The proposed mechanism of action for the compound involves:

- Apoptosis Induction : Increased expression of pro-apoptotic proteins and activation of caspases.

- Cell Cycle Arrest : Certain derivatives were noted to cause G0-G1 phase arrest in cancer cells, disrupting normal cell cycle progression .

Selectivity and Toxicity

In vitro studies have highlighted the selectivity of these compounds for cancerous cells over normal cells. For example, some derivatives did not affect the viability of normal-like cells at concentrations up to 10 µM, suggesting a favorable therapeutic window .

Case Studies

-

Study on Oxadiazole Derivatives :

- A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines including HeLa and PANC-1.

- Notably, derivatives showed IC50 values in the micromolar range, with some exhibiting higher selectivity towards cancerous cells compared to non-cancerous ones .

- Molecular Docking Studies :

Summary of Findings

The biological activity of this compound appears promising based on existing literature:

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Significant cytotoxic effects in MCF-7 and HeLa |

| Mechanism | Induction of apoptosis; cell cycle arrest |

| Selectivity | Higher toxicity towards cancer cells over normal |

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties, making them suitable candidates for developing new antibiotics.

- Anticancer Properties : Compounds similar to N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : The presence of specific functional groups allows these compounds to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Case Studies

- Anticancer Activity Evaluation : In a study assessing the anticancer potential of oxadiazole derivatives, several compounds were synthesized and tested against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 10 µM, suggesting potent anticancer activity .

- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of similar compounds against various bacterial strains. The results demonstrated that derivatives containing the oxadiazole ring showed significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety (C₃-phenyl substitution) participates in reactions characteristic of this heterocycle:

Ring-Opening Reactions

-

Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl/H₂O), the oxadiazole ring undergoes hydrolysis to form a carboxylic acid derivative and an amidoxime intermediate .

-

Basic Hydrolysis : In alkaline media (e.g., NaOH/EtOH), cleavage yields a nitrile and a urea derivative .

Table 1: Oxadiazole Ring Reactions

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (4–6 h) | Carboxylic acid + Amidoxime | |

| Basic Hydrolysis | 2M NaOH/EtOH, 80°C (3 h) | Phenylacetonitrile + Urea derivative |

Thiazole Ring Reactivity

The thiazole component (substituted at C4) demonstrates reactivity at the sulfur atom and α-positions:

Electrophilic Substitution

-

Halogenation : Chlorination (Cl₂/AcOH) occurs at the α-position of the thiazole ring, forming a 5-chloro derivative .

-

Nitration : Nitric acid (HNO₃/H₂SO₄) introduces nitro groups at the C5 position .

Condensation Reactions

-

Knoevenagel Reaction : The methylene group adjacent to the carbonyl reacts with aromatic aldehydes (e.g., benzaldehyde) in EtOH/piperidine to form α,β-unsaturated ketones.

Table 2: Thiazole Ring Reactions

Pyrazine Carboxamide Reactivity

The pyrazine-2-carboxamide group undergoes transformations typical of aromatic amides:

Hydrolysis

-

Acidic Cleavage : HCl (6M) hydrolyzes the amide bond to yield pyrazine-2-carboxylic acid and the corresponding amine .

Acylation

-

Schotten-Baumann Reaction : Reacts with acyl chlorides (e.g., acetyl chloride) in NaOH/CH₂Cl₂ to form N-acylated derivatives .

Table 3: Pyrazine Carboxamide Reactions

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (3 h) | Pyrazine-2-carboxylic acid + Amine | |

| Acylation | AcCl/NaOH, CH₂Cl₂, 0°C | N-Acetyl-pyrazine carboxamide |

Amide Bond Reactivity

The central amide bond (linking thiazole and oxadiazole groups) participates in:

Hydrolysis

-

Enzymatic Cleavage : Porcine liver esterase selectively cleaves the amide bond under physiological conditions (pH 7.4, 37°C).

Cross-Coupling

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces substituents at the amide nitrogen .

Table 4: Amide Bond Reactions

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Enzymatic Hydrolysis | Esterase, pH 7.4, 37°C | Thiazole amine + Oxadiazole acid | |

| Buchwald-Hartwig Coupling | Pd(OAc)₂/Xantphos, KOtBu, toluene | N-Aryl substituted derivative |

Comparison with Similar Compounds

Key Observations :

- Thiazole Core: The target compound’s thiazole ring is analogous to thiabendazole, a known fungicide . However, the pyrazine-2-carboxamide group may enhance binding to kinase targets compared to benzimidazole derivatives.

- Oxadiazole vs.

- Carboxamide Linkers : Substitutions at the thiazole-2-yl position (e.g., pivalamide in vs. pyrazine-carboxamide) influence steric bulk and hydrogen-bonding capacity, which could modulate bioavailability.

Pharmacological and Pesticidal Potential

While direct activity data for the target compound are lacking, structural parallels suggest mechanisms:

- Pesticidal Activity : Thiabendazole’s thiazole-benzimidazole fusion inhibits microtubule assembly in fungi . The target compound’s oxadiazole group may confer resistance to metabolic degradation, extending pesticidal efficacy.

- Kinase Inhibition : Pyrazine-carboxamide derivatives often target ATP-binding pockets in kinases. The oxadiazole-thiazole scaffold could synergize with this motif for dual-action inhibitors.

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide?

The compound typically requires multi-step synthesis, starting with the formation of the thiazole core via condensation of α-haloketones with thiourea derivatives under acidic or basic conditions . Subsequent steps involve coupling the oxadiazole moiety (e.g., via nucleophilic substitution or amidation) and introducing the pyrazine-carboxamide group. Key intermediates should be purified using column chromatography, and reactions monitored via thin-layer chromatography (TLC). Final characterization relies on NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

Employ a combination of spectroscopic and chromatographic methods:

- NMR : Assign peaks for diagnostic groups (e.g., oxadiazole C=N at ~160 ppm in ¹³C NMR, thiazole protons at δ 6.5–7.5 ppm) .

- IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches .

- HPLC/MS : Assess purity (>95%) and molecular ion consistency with theoretical mass .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (DMF, DMSO) are ideal for coupling reactions involving the oxadiazole and pyrazine groups. For cyclization steps (e.g., thiazole formation), ethanol or methanol under reflux (70–90°C) improves yields. Catalytic bases like triethylamine or sodium hydride are critical for deprotonation in amidation reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

- Core Modifications : Synthesize analogs with substitutions on the phenyl (e.g., electron-withdrawing groups) or pyrazine rings to assess impact on target binding .

- Biological Assays : Screen against disease-relevant targets (e.g., kinases, GPCRs) using enzymatic assays or cell-based models (e.g., cancer cell lines) .

- Computational Modeling : Perform docking studies with proteins sharing structural homology to proposed targets (e.g., PARP, EGFR) to predict binding modes .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ in nM–µM range) to rule out assay-specific artifacts .

- Metabolic Stability : Test compound stability in liver microsomes to identify if rapid degradation explains inconsistent in vitro/in vivo results .

- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to assess selectivity and identify confounding interactions .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

- LogP Adjustments : Introduce hydrophilic groups (e.g., –OH, –COOH) to reduce LogP >5, improving aqueous solubility .

- Prodrug Strategies : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance bioavailability .

- Pharmacokinetic Screening : Conduct preliminary ADME assays (plasma protein binding, CYP450 inhibition) to prioritize analogs .

Q. What analytical methods are critical for detecting degradation products or isomerization?

- Chiral HPLC : Monitor for racemization at stereocenters (if present) .

- LC-MS/MS : Identify hydrolytic or oxidative degradation products under accelerated stability conditions (40°C/75% RH) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm crystal form stability .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

| Intermediate | Key Reaction Step | Characterization (Yield, m.p., Spectral Data) |

|---|---|---|

| Thiazole core precursor | Thiourea + α-bromoketone condensation | Yield: 68–72%; m.p. 145–148°C; ¹H NMR (DMSO-d6): δ 7.2 (s, thiazole-H) |

| Oxadiazole-coupled intermediate | Amidation with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde | HRMS: [M+H]+ calc. 389.12, found 389.11 |

Q. Table 2. Biological Activity Profiling Workflow

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.